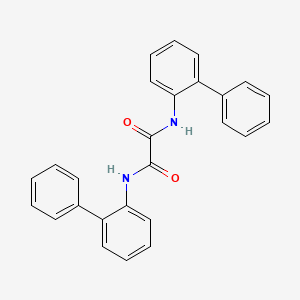

N,N'-bis(2-phenylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N’-bis(2-phenylphenyl)oxamide” is a chemical compound with the molecular formula C26H20N2O2 .

Synthesis Analysis

The synthesis of “N,N’-bis(2-phenylphenyl)oxamide” involves several steps. The starting materials include diethyl oxalate, glycine, and β-alanine . These are subjected to condensation reactions to form oxamides, which are then nitrated to form the corresponding dinitroxamides . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-phenylphenyl)oxamide” is characterized by a molecular weight of 392.44900, a density of 1.249g/cm3, and a melting point of 241 °C . The exact mass is 392.15200 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and DNA Binding

Dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized and shown to possess in vitro anticancer activities against selected tumor cell lines. Their anticancer activities are consistent with their DNA-binding affinities, suggesting potential applications in therapeutic interventions (Zheng et al., 2015). Similarly, a dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex demonstrated DNA-binding properties and cytotoxic activities, further supporting the potential therapeutic applications of these compounds (Cui et al., 2011).

Materials Science Applications

In materials science, N,N'-bis(2-phenylphenyl)oxamide derivatives have been explored for their potential in creating advanced materials. For instance, polyamide pseudorotaxanes, rotaxanes, and catenanes based on bis(5-carboxy-1,3-phenylene)-crown ethers demonstrate the ability to form mechanical cross-links, which could be beneficial in developing new materials with unique mechanical properties (Gibson et al., 2004). Aromatic polyamides incorporating N,N'-bis(4-carboxyphenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine showed enhanced redox stability and electrochromic properties, indicating their potential in electrochromic devices (Wang & Hsiao, 2011).

Other Applications

Bis(N,N'-substituted oxamate) Zincate(II) complexes exhibit characteristic UV-Vis spectra and enhanced emission, suggesting applications in spectroscopic studies and possibly as luminescent materials (Taher et al., 2019). Furthermore, the synthesis and characterization of oxamidato-bridged Re(I)-based supramolecular rectangles highlight the utility of these compounds in constructing complex supramolecular architectures, which could have implications in nanotechnology and molecular electronics (Nagarajaprakash et al., 2014).

Eigenschaften

IUPAC Name |

N,N'-bis(2-phenylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRNVGVPSVLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318907 |

Source

|

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-phenylphenyl)oxamide | |

CAS RN |

21022-17-3 |

Source

|

| Record name | MLS000758528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)